Leptin (93-105) (human)

CAS No.:

Cat. No.: VC16247416

Molecular Formula: C64H110N20O23

Molecular Weight: 1527.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C64H110N20O23 |

|---|---|

| Molecular Weight | 1527.7 g/mol |

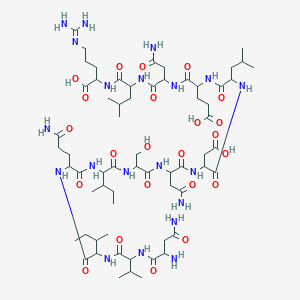

| IUPAC Name | 4-[[2-[[2-[[4-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[4-amino-1-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72) |

| Standard InChI Key | OFDBWUQCFOBTMQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |

Introduction

Structural and Chemical Characteristics of Leptin (93-105)

Primary Sequence and Molecular Properties

The peptide corresponds to residues 93–105 of human leptin, with the amino acid sequence Asn-Val-Ile-Gln-Ile-Ser-Asn-Asp-Leu-Glu-Asn-Leu-Arg (NVIQISNDLENLR) . Its molecular formula is , yielding a molecular weight of 1,527.7 Da . The fragment is unconjugated and typically supplied in lyophilized form with a purity exceeding 95% as verified by high-performance liquid chromatography (HPLC) .

| Property | Specification |

|---|---|

| Sequence (93–105) | NVIQISNDLENLR |

| Molecular Formula | |

| Molecular Weight | 1,527.7 Da |

| Purity | >95% (HPLC) |

| Storage Conditions | -20°C, lyophilized, avoid freeze-thaw cycles |

Structural Context Within Full-Length Leptin

Full-length leptin adopts a four-helix bundle structure stabilized by disulfide bonds . The (93–105) region resides in the third helical domain (Helix C), which is critical for receptor binding . Mutagenesis studies suggest that residues in this segment contribute to leptin’s interaction with the leptin receptor (LepRb), particularly through hydrophobic and charged residues that stabilize binding . For instance, Asp-100 and Glu-102 in this fragment may form salt bridges with LepRb’s extracellular domain .

Biological and Functional Relevance

Immunomodulatory and Metabolic Effects

Beyond energy regulation, leptin modulates immune responses, and the (93–105) fragment may influence these pathways. Leptin enhances T-cell proliferation and cytokine production via LepRb-dependent STAT3 activation . Fragment 93–105 has been shown to attenuate leptin-induced ERK phosphorylation in immune cells, implicating this region in MAPK pathway modulation . Additionally, zebrafish lacking functional leptin (lepa−/− and lepb−/− mutants) exhibit dysregulated nutrient acquisition and energy metabolism, underscoring the evolutionary conservation of leptin’s functional domains .

Research Applications and Experimental Findings

Receptor Binding Studies

Leptin (93-105) serves as a tool to map LepRb interaction sites. Surface plasmon resonance (SPR) assays reveal that the fragment binds LepRb with micromolar affinity, approximately 100-fold weaker than full-length leptin . This aligns with structural models where the 93–105 region contributes to, but is insufficient for, high-affinity receptor engagement .

Antagonistic and Agonistic Properties

In rodent models, administration of Leptin (93-105) (human) at 10 mg/kg/day suppressed weight loss induced by full-length leptin, indicating antagonistic effects . Conversely, modified analogs of this fragment (e.g., cyclized or lipid-conjugated versions) have shown partial agonism in cell-based assays, activating STAT3 at 10–20% efficiency compared to native leptin .

Recent Advances and Future Directions

Unanswered Questions

Key unknowns include the fragment’s role in leptin transport across the blood-brain barrier and its interplay with soluble leptin receptors (LepRe) . Ongoing research employs cryo-EM to visualize the 93–105 region within leptin-LepRb complexes, aiming to refine mechanistic models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume